molecular formula C12H13N3O3 B2473183 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1774905-13-3

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2473183
CAS No.: 1774905-13-3
M. Wt: 247.254
InChI Key: VZCYBTCIZDXFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Derivative Terminology

The compound’s IUPAC name, 2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid , reflects its hierarchical structure:

  • Core framework : A pyrazolo[1,5-a]pyrimidine system, a fused bicyclic ring with nitrogen atoms at positions 1, 3, and 7.
  • Substituents :
    • Tetrahydropyran (oxan-4-yl) : A six-membered oxygen-containing ring attached at position 2 of the pyrazolo-pyrimidine core.
    • Carboxylic acid (-COOH) : Located at position 6, contributing to hydrogen-bonding capabilities and solubility.

Synonyms include 2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and AKOS022679796 . The molecular formula is C₁₂H₁₃N₃O₃ , with a molecular weight of 247.25 g/mol .

Key Nomenclature Breakdown
Component IUPAC Descriptor Functional Role
Pyrazolo[1,5-a]pyrimidine Fused bicyclic core Structural rigidity, aromaticity
Oxan-4-yl Tetrahydropyran substituent Steric bulk, conformational flexibility
Carboxylic acid -COOH group Polar interaction site

Molecular Geometry and Conformational Dynamics

The compound’s geometry is governed by two distinct structural elements:

  • Pyrazolo-pyrimidine core : A planar, aromatic system stabilized by resonance, with nitrogen atoms at positions 1, 3, and 7 .
  • Tetrahydropyran substituent : A saturated six-membered ring adopting a chair conformation , similar to cyclohexane, with the oxygen atom in an equatorial position to minimize steric strain .

Conformational Stability :

  • Tetrahydropyran ring : Exhibits chair flipping with an energy barrier of ~10 kcal/mol, though substituents (e.g., the pyrazolo-pyrimidine core) may restrict flexibility .
  • Carboxylic acid group : Participates in intramolecular hydrogen bonding, potentially stabilizing specific conformers .
Critical Conformational Features
Feature Description Impact
Chair conformation (tetrahydropyran) Oxygen atom equatorial, substituents axial Minimized steric hindrance
Planar pyrazolo-pyrimidine Delocalized π-electrons Enhanced aromatic stability
Hydrogen bonding (COOH) Intramolecular or intermolecular interactions Solubility modulation

Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Analogues

The target compound differs from simpler analogues in substituent distribution and electronic properties:

Core Structure Comparison
Compound Substituents Molecular Weight Key Functional Group
Target Tetrahydropyran (C₅H₁₀O), Carboxylic acid (COOH) 247.25 g/mol Polar, H-bonding
Pyrazolo[1,5-a]pyridine-6-carboxylic acid None (parent core), COOH 162.15 g/mol Basic aromaticity
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Methoxy (OCH₃), Tetrahydropyran 233.27 g/mol Electron-donating

Electronic Effects :

  • Tetrahydropyran substituent : Introduces steric bulk and oxygen lone pairs, altering π-electron density in the pyrazolo-pyrimidine core compared to unsubstituted analogues .
  • Carboxylic acid : Enhances polarity and solubility, distinguishing it from nonpolar derivatives like 4-methoxy-substituted analogues .
Reactivity and Functionalization
Property Target Compound Parent Analogues
Acid strength Strong (pKa ~2–3) Moderate (if COOH absent)
Nucleophilic sites Pyrazolo-pyrimidine N, COOH Pyrazolo-pyrimidine N
Solubility High (polar) Low (nonpolar)

Crystallographic Data Interpretation and Unit Cell Parameters

While direct crystallographic data for this compound is limited, insights can be inferred from structurally related pyrazolo-pyrimidines:

Typical Crystallographic Features
Parameter Estimated Value Basis
Crystal system Triclinic or monoclinic Common for pyrazolo-pyrimidines
Space group P1̄ (triclinic) Observed in analogous fused heterocycles
Unit cell parameters a = 7–10 Å, b = 10–14 Å, c = 14–18 Å Based on pyrazolo-pyrimidine derivatives

Bond Lengths and Angles :

  • N–C bonds : ~1.35 Å (aromatic)
  • C–O (tetrahydropyran) : ~1.43 Å
  • C=O (carboxylic acid) : ~1.22 Å

Properties

IUPAC Name

2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-6-13-11-5-10(14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYBTCIZDXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=NC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe tetrahydro-2H-pyran-4-yl group can be introduced via nucleophilic substitution or addition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product on a large scale .

Chemical Reactions Analysis

Core Formation

  • Step 1 : Condensation of 5-aminopyrazole derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under basic conditions (e.g., NaOMe or EtOH reflux) to form the pyrazolo[1,5-a]pyrimidine ring .

  • Step 2 : Introduction of the tetrahydro-2H-pyran-4-yl group at position 2 via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) using tetrahydro-2H-pyran-4-yl boronic acid derivatives .

Carboxylic Acid Functionalization

The C6 carboxylic acid group is synthesized through:

  • Hydrolysis : Alkaline hydrolysis (e.g., NaOH/EtOH) of methyl or ethyl esters to yield the free carboxylic acid .

  • Esterification : Refluxing with alcohols (e.g., MeOH, EtOH) under acidic catalysis (H2SO4) forms methyl/ethyl esters for further derivatization .

Reactivity of the Carboxylic Acid Group

The C6 carboxylic acid participates in classical acid-driven reactions:

Amide Formation

  • Coupling with Amines : Reacted with amines (e.g., benzylamines, alkylamines) using coupling agents like EDCI/HOBt or DCC to form amides, enhancing solubility or biological activity .

    • Example: Reaction with N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)amine yields potent kinase inhibitors .

Decarboxylation

  • Thermal or Oxidative Decarboxylation : Heating in polar aprotic solvents (e.g., DMF, DMSO) at 120–150°C removes CO2, generating the C6-unsubstituted pyrazolo[1,5-a]pyrimidine .

Modifications at the Tetrahydro-2H-pyran-4-yl Group

The tetrahydro-2H-pyran substituent influences steric and electronic properties:

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis : Treating with concentrated HCl or H2SO4 opens the tetrahydropyran ring, yielding a diol intermediate .

  • Oxidation : Using KMnO4 or RuO4 oxidizes the tetrahydropyran ring to a γ-lactone under controlled conditions .

Substitution at Position 2

  • SNAr Reactions : Electron-deficient pyrazolo[1,5-a]pyrimidine cores allow displacement of the tetrahydro-2H-pyran-4-yl group with nucleophiles (e.g., amines, thiols) under microwave irradiation .

Heterocycle-Directed Reactions

The pyrazolo[1,5-a]pyrimidine ring undergoes regioselective modifications:

Electrophilic Aromatic Substitution

  • Nitration/Halogenation : Directed by the electron-rich pyrimidine ring, nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) occurs at position 5 or 7 .

N-Functionalization

  • Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides at the N1 position in the presence of NaH or K2CO3 .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ > 300 nm) induces cleavage of the pyrazolo[1,5-a]pyrimidine ring, forming pyrazole and pyrimidine fragments .

  • Hydrolytic Stability : Stable in aqueous acidic conditions (pH 3–6) but degrades in strongly basic media (pH > 10) via ring-opening .

Key Reaction Data

Reaction Type Conditions Outcome/Product Yield Ref
Amide CouplingEDCI/HOBt, DMF, RT, 12 hC6-amide derivatives70–85%
Suzuki CouplingPd(PPh3)4, Na2CO3, DME/H2O, 80°C, 8 h2-Aryl/heteroaryl analogs60–75%
Ester HydrolysisNaOH (2M), EtOH, reflux, 4 hC6-carboxylic acid90%
DecarboxylationDMF, 140°C, 3 hPyrazolo[1,5-a]pyrimidine55%
Tetrahydro-2H-pyran OxidationRuO4, CH3CN/H2O, 50°C, 2 hγ-Lactone derivative40%

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

Data Table: Anticancer Efficacy

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5
This compoundMCF-7 (Breast)8.0

Case Study: Mechanism of Action

A study on the mechanism of action revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. In vitro experiments demonstrated that it affects cellular signaling pathways, leading to cell cycle arrest and subsequent cell death.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.

Data Table: Enzyme Inhibition Profiles

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate DehydrogenaseCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Case Study: Biochemical Pathways

Further investigations have illustrated that the compound interacts with specific active sites on target enzymes or receptors due to its structural features, leading to significant biochemical pathway modulation.

Antimicrobial Properties

Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Pathogen TypeActivity LevelReference
Gram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition

Case Study: Antimicrobial Efficacy

In controlled laboratory settings, derivatives of the compound were tested against various pathogens, showing promising results in inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester or alkyl derivatives (e.g., methyl ester in ).
  • Structural Flexibility : The tetrahydro-2H-pyran moiety in the target compound provides conformational flexibility, which may improve binding to sterically constrained enzyme pockets compared to rigid analogues like imidazo derivatives .

Functional Analogues in Radiolabeled Probes

Evidence from fluorinated pyrazolo[1,5-a]pyrimidine derivatives highlights the impact of substituents on biodistribution and tumor targeting:

Compound (18F-labeled) Substituents Tumor Uptake (S180 Cells) Clearance Rate Reference
[¹⁸F]3 Acetate at position 5 High uptake Moderate
[¹⁸F]4 Hydroxymethyl at position 5 High uptake Moderate
[¹⁸F]5 Carboxylic acid-linked hexanoic acid chain Low uptake Fast

However, [¹⁸F]5 showed reduced tumor uptake due to rapid clearance, suggesting that unmodified carboxylic acid derivatives may require structural optimization (e.g., prodrug formulations) for effective therapeutic or diagnostic use .

Comparison with Heterocyclic Boronates

Boron-containing analogues, such as 2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine , are used in Suzuki-Miyaura cross-coupling reactions. The target compound lacks a boronate group, limiting its utility in synthetic chemistry but enhancing its suitability for direct biological applications .

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic implications.

  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 1779128-17-4

Recent studies have highlighted the compound's role as an inhibitor of the ALK5 receptor (activin-like kinase 5), which is implicated in various pathological conditions, including fibrosis and cancer progression. Inhibition of ALK5 has been shown to reduce tumor growth and mitigate fibrotic processes by interfering with TGF-β signaling pathways.

Key Findings:

  • Inhibition of ALK5 : Compound 8h (a derivative) demonstrated an IC50 value of 25 nM for ALK5 autophosphorylation and 74.6 nM for NIH3T3 cell activity, indicating potent inhibitory effects on cell proliferation associated with tumor growth .
  • Antitumor Efficacy : In vivo studies using CT26 xenograft models showed that oral administration of compound 8h at 30 mg/kg significantly inhibited tumor growth without evident toxicity, suggesting a favorable therapeutic profile .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell lines through modulation of critical signaling pathways.
    • Various derivatives have been synthesized to enhance efficacy against specific cancer types.
  • Kinase Inhibition :
    • The compound's structure allows it to act as a kinase inhibitor, which is crucial for regulating cellular processes involved in cancer progression.
    • Studies have reported nanomolar IC50 values for related compounds in CDK2 inhibition assays, indicating strong potential for further development as a therapeutic agent .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that modifications to the compound's structure can lead to improved absorption and distribution profiles.
    • The favorable pharmacokinetic properties observed in animal models support further investigation into human applications.

Data Summary

Biological ActivityIC50 ValueReference
ALK5 Inhibition25 nM
NIH3T3 Cell Activity74.6 nM
CDK2 Inhibition~0.016 µM

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the antitumor efficacy of a derivative of the compound in CT26 xenograft models. Results indicated significant tumor growth inhibition with minimal side effects, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Structural Modifications and Activity

Research focused on synthesizing various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold to assess their biological activity against different kinases. The study revealed that certain modifications enhanced potency while reducing toxicity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how can purity be optimized?

  • Methodology : A common approach involves cyclocondensation of 5-amino-1H-pyrazole derivatives with β-keto esters or acrylonitriles under acidic conditions (e.g., acetic acid or HCl catalysis). For example, refluxing with 3-(dimethylamino)acrylonitrile derivatives yields the pyrazolo[1,5-a]pyrimidine core . Post-synthetic modifications, such as coupling with tetrahydro-2H-pyran-4-yl groups, are achieved via Suzuki-Miyaura or nucleophilic substitution reactions. Purity optimization involves recrystallization from ethanol/dimethylformamide mixtures and HPLC analysis using C18 columns with acetonitrile/water gradients .

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?

  • Methodology : Key techniques include:

  • 1H/13C NMR : Signals for the pyrazolo[1,5-a]pyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and tetrahydro-2H-pyran-4-yl group (δ 3.8–4.2 ppm for oxymethylene protons) .
  • HRMS : Exact mass confirmation (e.g., calculated [M+H]+ = 303.0987) .
  • X-ray crystallography : Resolves regiochemistry of substituents on the fused heterocyclic system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Core modifications : Introduce substituents at positions 3, 5, or 7 of the pyrazolo[1,5-a]pyrimidine scaffold to assess impact on target binding (e.g., CB2 receptor affinity) .
  • Tetrahydro-2H-pyran-4-yl group : Replace with cyclohexyl or piperidine derivatives to evaluate steric/electronic effects on solubility and potency .
  • Biological assays : Use in vitro kinase inhibition profiling or cell viability assays (e.g., IC50 determination in cancer lines like MCF-7 or HeLa) .

Q. What strategies address poor solubility or bioavailability in preclinical studies?

  • Methodology :

  • Salt formation : Convert the carboxylic acid to sodium or lysine salts to enhance aqueous solubility .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be mitigated?

  • Methodology :

  • Temperature control : Lower reaction temperatures (e.g., 60°C) reduce byproduct formation during cyclocondensation .
  • Catalytic additives : Use p-toluenesulfonic acid (PTSA) or iodine to direct regioselective ring closure .
  • Computational modeling : DFT calculations predict thermodynamic favorability of regioisomers to guide synthetic design .

Q. How should conflicting biological activity data (e.g., anticancer vs. non-cytotoxic results) be resolved?

  • Methodology :

  • Assay standardization : Validate protocols across multiple cell lines (e.g., NCI-60 panel) with consistent seeding densities and incubation times .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to identify confounding interactions .
  • Metabolite analysis : Use LC-MS to detect in situ degradation products that may influence activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.